molecular formula C15H14ClNO2 B12880436 N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 114215-24-6

N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B12880436
CAS No.: 114215-24-6
M. Wt: 275.73 g/mol
InChI Key: BFDVTXPFFRDADH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a chlorophenyl group, often using a halogenation reaction.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative and a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl and furan rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide: can be compared with other cyclopropane derivatives, such as cyclopropanecarboxylic acid and its amides.

    Chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid and its derivatives.

    Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring with both chlorophenyl and furan groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

114215-24-6

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C15H14ClNO2/c16-12-5-7-13(8-6-12)17(15(18)11-3-4-11)10-14-2-1-9-19-14/h1-2,5-9,11H,3-4,10H2

InChI Key

BFDVTXPFFRDADH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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